![molecular formula C24H29NO5 B14309342 Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate CAS No. 110314-88-0](/img/structure/B14309342.png)
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate is an organic compound with a complex structure that includes ester and amine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
科学研究应用
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The exact molecular targets and pathways can vary based on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate.
Diethyl fumarate: Shares similar ester functional groups but differs in its overall structure and reactivity.
Diethyl ether: A simpler ether compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of ester and amine functional groups, which provide diverse reactivity and potential for various applications in research and industry .
属性
CAS 编号 |
110314-88-0 |
|---|---|
分子式 |
C24H29NO5 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate |
InChI |
InChI=1S/C24H29NO5/c1-3-29-23(27)21(22(26)24(28)30-4-2)15-16-25(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
InChI 键 |
XDZGIXIWXIQZRK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)C(=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


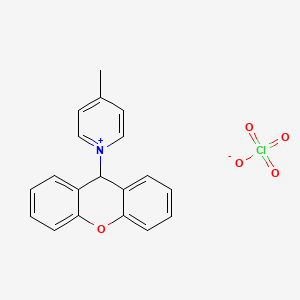
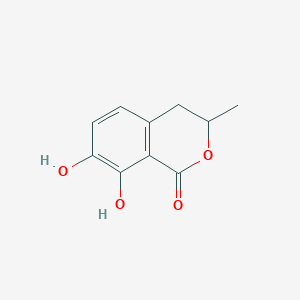
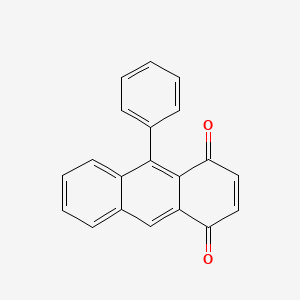

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
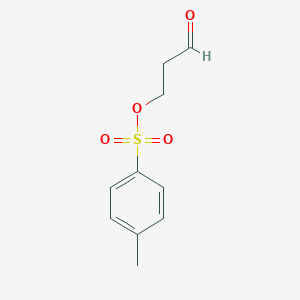
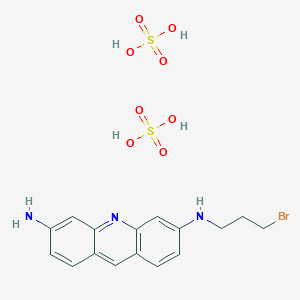
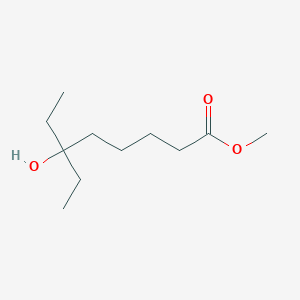
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
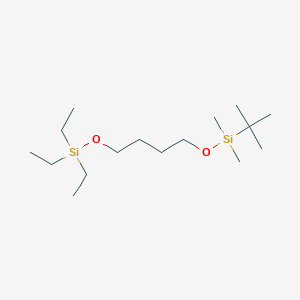



![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
